molecular formula C23H25FN2O3S B2557137 N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 686744-11-6

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

Cat. No. B2557137
CAS RN: 686744-11-6
M. Wt: 428.52
InChI Key: GJMDITBGCZCDQH-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide” is a synthetic compound . It is classified as a synthetic cannabinoid . Synthetic cannabinoids have been reported to cause psychoactive effects similar to delta-9-tetrahydrocannabinol (THC) .


Synthesis Analysis

While there is no direct synthesis process available for “N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide”, there are similar compounds with detailed synthesis processes . For instance, the synthesis of N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves the addition of 1,2-diaminobenzene to 2-(1-methyl-1H-indol-3-yl)acetic acid in dry dichloromethane, followed by stirring at 25–30 °C .


Molecular Structure Analysis

The molecular formula of “N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide” is C23H25FN2O . Its molecular weight is 364.5 .

Scientific Research Applications

Antibacterial Activity

The global rise of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Compounds containing the 1,2,4-triazole ring, like N-cyclohexyl-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamide, have been extensively studied for their antibacterial potential . Researchers have found significant antibacterial activity associated with this heterocyclic core. Investigations into its mechanism of action and optimization for potency could contribute to combating microbial resistance.

Safety and Hazards

Synthetic cannabinoids, including “N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide”, have been reported to cause adverse events, including deaths . Little to no information is currently known about the activity, potency, and/or toxicity of this compound .

properties

IUPAC Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)30(28,29)16-23(27)25-19-6-2-1-3-7-19/h4-5,8-13,15,19H,1-3,6-7,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMDITBGCZCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide

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